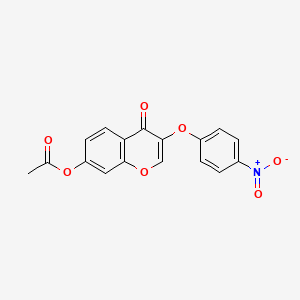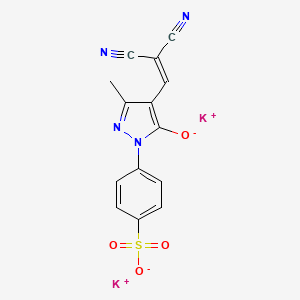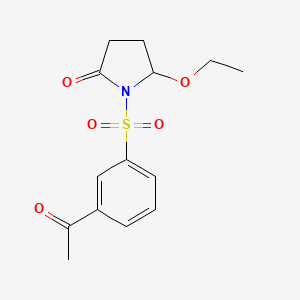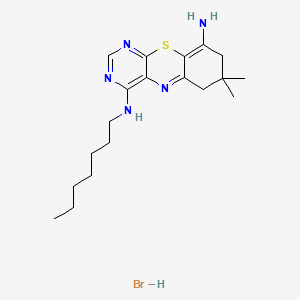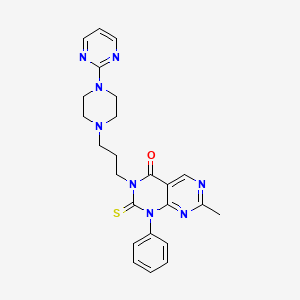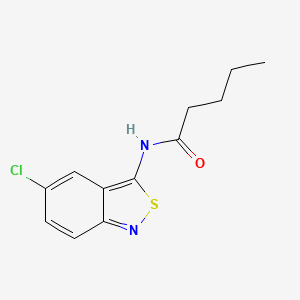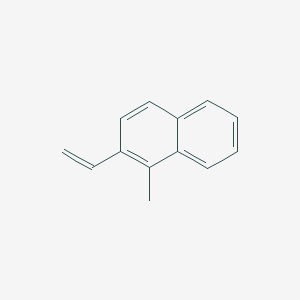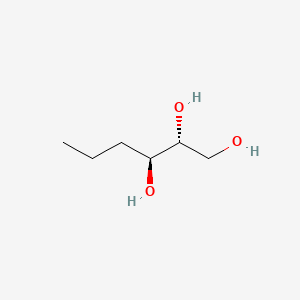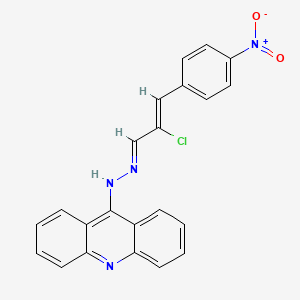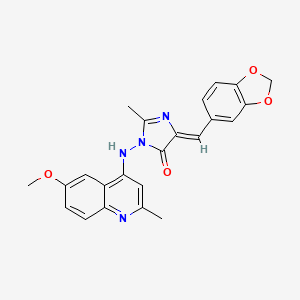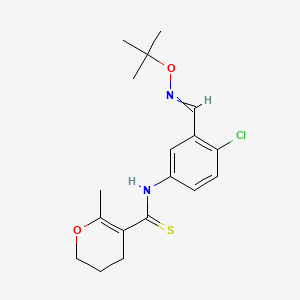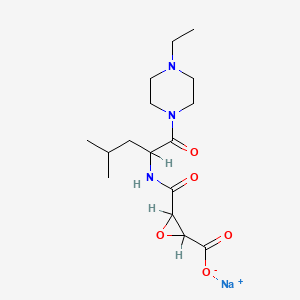
Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt is a complex organic compound with the molecular formula C16-H26-N3-O5.Na and a molecular weight of 363.44 . This compound is known for its unique structure, which includes an oxirane ring and a piperazine moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt typically involves multiple steps. The process begins with the preparation of the oxirane ring, followed by the introduction of the piperazine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt exerts its effects involves interactions with specific molecular targets and pathways. The oxirane ring and piperazine moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Oxiranecarboxylic acid derivatives: These compounds share the oxirane ring structure but differ in their substituents.
Piperazine derivatives: Compounds with the piperazine moiety but different functional groups attached.
Uniqueness
What sets Oxiranecarboxylic acid, 3-(((1-((4-ethyl-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt apart is its unique combination of the oxirane ring and piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84456-42-8 |
|---|---|
Molecular Formula |
C16H26N3NaO5 |
Molecular Weight |
363.38 g/mol |
IUPAC Name |
sodium;3-[[1-(4-ethylpiperazin-1-yl)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C16H27N3O5.Na/c1-4-18-5-7-19(8-6-18)15(21)11(9-10(2)3)17-14(20)12-13(24-12)16(22)23;/h10-13H,4-9H2,1-3H3,(H,17,20)(H,22,23);/q;+1/p-1 |
InChI Key |
MUPJWHOIEPBRCB-UHFFFAOYSA-M |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(CC(C)C)NC(=O)C2C(O2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


